molecular formula C15H18N2 B14661528 Apuptihjcfkkdk-uhfffaoysa- CAS No. 42282-67-7

Apuptihjcfkkdk-uhfffaoysa-

Cat. No.: B14661528
CAS No.: 42282-67-7
M. Wt: 226.32 g/mol
InChI Key: APUPTIHJCFKKDK-UHFFFAOYSA-N
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Description

Apuptihjcfkkdk-uhfffaoysa- is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apuptihjcfkkdk-uhfffaoysa- involves specific reaction conditions and reagents. Common methods include:

Industrial Production Methods

Industrial production of Apuptihjcfkkdk-uhfffaoysa- typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Apuptihjcfkkdk-uhfffaoysa- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxides, while reduction can yield various reduced forms of the compound .

Mechanism of Action

The mechanism of action of Apuptihjcfkkdk-uhfffaoysa- involves its interaction with specific molecular targets and pathways. It may:

Comparison with Similar Compounds

Apuptihjcfkkdk-uhfffaoysa- can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

These comparisons emphasize the distinct properties and applications of Apuptihjcfkkdk-uhfffaoysa- in various scientific fields.

Properties

IUPAC Name

spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-6-13-11(5-1)12-7-10-16-15(14(12)17-13)8-3-4-9-15/h1-2,5-6,16-17H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUPTIHJCFKKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(CCN2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472356
Record name AGN-PC-00FX7H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42282-67-7
Record name AGN-PC-00FX7H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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